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Methylhydrazine dihydrochloride

Cat. No.: B1594185
CAS No.: 55330-60-4
M. Wt: 118.99 g/mol
InChI Key: HTAWQGONZIWLRC-UHFFFAOYSA-N
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Description

Overview of Hydrazine (B178648) Derivatives in Scholarly Contexts

Hydrazine and its derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. researchgate.net This structural feature imparts them with a range of interesting chemical properties, making them valuable subjects of academic inquiry and practical application. researchgate.net In scholarly contexts, hydrazine derivatives are extensively studied for their roles as reducing agents, nucleophiles, and precursors to a wide array of heterocyclic compounds. researchgate.netresearchgate.net Their utility spans diverse fields, including the synthesis of pharmaceuticals, agrochemicals, and high-energy materials. researchgate.netwiley.com The reactivity of the N-N bond and the presence of lone pairs of electrons on the nitrogen atoms make these compounds versatile building blocks in organic synthesis. researchgate.netnih.gov Academic research often focuses on understanding the reaction mechanisms involving hydrazine derivatives and developing novel synthetic methodologies that leverage their unique reactivity. nih.govorganic-chemistry.org

Rationale for In-depth Academic Investigation of Methylhydrazine Dihydrochloride (B599025)

The in-depth academic investigation of methylhydrazine dihydrochloride is driven by several key factors. As a salt, it offers a more stable and manageable alternative to the volatile and flammable free base, methylhydrazine. cymitquimica.comchemicalbook.com This stability facilitates its use in a wider range of experimental conditions, making it an ideal candidate for detailed mechanistic studies. The presence of the methyl group introduces an electronic and steric influence on the hydrazine moiety, allowing researchers to probe the subtle effects of substitution on reactivity and reaction pathways. mnstate.edu Furthermore, this compound serves as a crucial starting material in the synthesis of more complex molecules, including those with potential biological activity. cymitquimica.comacpjournals.org Its study provides fundamental insights into the chemistry of substituted hydrazines, contributing to the broader understanding of this important class of compounds.

Scope and Objectives of the Research Outline

The primary objective of this article is to present a comprehensive, scientifically rigorous overview of this compound for an academic audience. The scope is strictly limited to its chemical synthesis, intrinsic chemical and physical properties, the analytical techniques employed for its characterization, and its role in reaction mechanisms and synthetic applications. The content will be presented in a structured format to facilitate a clear and thorough understanding of the subject matter.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH8Cl2N2 B1594185 Methylhydrazine dihydrochloride CAS No. 55330-60-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N2.2ClH/c1-3-2;;/h3H,2H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAWQGONZIWLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203897
Record name Hydrazine, methyl-, dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55330-60-4
Record name Hydrazine, methyl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055330604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, methyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthesis and Mechanistic Pathways of Methylhydrazine Dihydrochloride and Its Derivatives

Advanced Synthetic Methodologies for Methylhydrazine Dihydrochloride (B599025)

The synthesis of methylhydrazine and its salts, such as the dihydrochloride form, is accomplished through various routes, each with distinct advantages concerning precursor availability, reaction conditions, and product purity.

A prevalent industrial method for synthesizing methylhydrazine involves the methylation of hydrazine (B178648) hydrate (B1144303). This approach often utilizes methanol (B129727) as the methylating agent in the presence of a catalyst. The initial step typically involves reacting hydrazine hydrate with hydrochloric acid to form hydrazine monohydrochloride or dihydrochloride in situ. google.comgoogle.comgoogleapis.com

One patented process describes reacting hydrazine monohydrochloride with methanol at temperatures between 90°C and 140°C (preferably 110°C to 130°C) and pressures of 7 to 13 kg/cm ². googleapis.com This reaction is catalyzed by either hydrazine dihydrochloride or methyl chloride. googleapis.com Another variation uses hydrazine sulfate (B86663) as a recyclable catalyst, with the methylation of hydrazine hydrochloride and methanol occurring at 75°C to 85°C and a lower pressure of 0.3 to 0.4 MPa. google.com The resulting methylhydrazine hydrochloride is then neutralized to yield free methylhydrazine. google.com

Optimization of this process aims to improve yield, reduce energy consumption, and minimize byproducts like 1,2-dimethylhydrazine (B38074). google.com Strategies include using an excess of methanol and implementing catalysts such as a combination of sodium bisulfite and sodium p-toluenesulfonate, which allows the reaction to proceed at a gentle temperature of around 86°C. google.com This one-step method, followed by rectification, can achieve yields as high as 98.2%. google.com

Table 1: Comparison of Hydrazine Hydrate-Based Synthesis Methods for Methylhydrazine (MMH)

Method/PatentKey ReactantsCatalystTemperaturePressureKey Findings/Yield
US Pat. 4,855,501Hydrazine monohydrochloride, MethanolHydrazine dihydrochloride or Methyl chloride110-130°C7-13 Kg/cm²High selectivity with controlled by-product formation. googleapis.com
CN109503418AHydrazine hydrate, Concentrated HCl, MethanolHydrazine sulfate75-85°C0.3-0.4 MPaGood reaction selectivity and low reaction pressure; catalyst can be recycled. google.com
CN102516117AHydrazine hydrate, HCl, MethanolInert gas protection90-120°C0.5-0.7 MPaLowered reaction pressure compared to older methods, increasing the safety coefficient. google.com
CN106543026BHydrazine hydrate, MethanolSodium bisulfite, Sodium p-toluenesulfonate~86°CNot specified (likely atmospheric)High yield (up to 98.2%); catalyst and unreacted materials can be recycled. google.com

Alternative synthetic pathways to methylhydrazine involve the reduction of various nitrogen-containing precursors. These methods circumvent the direct methylation of hydrazine. Historical methods include the reduction and subsequent hydrolysis of compounds such as:

Nitrosomethylurea

Nitromethylurethane

Nitrosomethylamine sulfonic acid orgsyn.org

More contemporary research has explored the use of methylhydrazine itself as a reducing agent for other functional groups, such as the chemoselective reduction of nitroarenes to arylamines using a cobalt catalyst. organic-chemistry.org While this demonstrates the reductive capabilities of methylhydrazine, the synthesis of methylhydrazine via reduction starts from different precursors. For instance, the reduction of hydrazones provides a clean method for producing 1,1-dialkylated hydrazines. wikipedia.org

Research into the synthesis of hydrazine derivatives continues to explore novel starting materials and reaction conditions to improve efficiency and cost-effectiveness. One innovative approach synthesizes ethylhydrazine (B1196685) dihydrochloride, a derivative of methylhydrazine, by using acetylhydrazine as a starting material. google.com In this process, acetylhydrazine is reacted with bromoethane (B45996) in the presence of a copper catalyst, followed by the removal of the acetyl group under strongly acidic conditions to yield the final product. google.com This strategy avoids some of the challenges associated with direct alkylation. google.com

Other complex precursors are used to build heterocyclic structures containing a hydrazine moiety. Hydrazonoyl chlorides, for example, serve as versatile precursors for synthesizing new thiadiazole and selenadiazole derivatives. ekb.eg Similarly, bis(2-cyanoacetohydrazide) is a key precursor for manufacturing a variety of new heterocyclic compounds like pyrazoles and pyridines. researchgate.net A different approach involves a modification of the Raschig process, where monomethylamine is reacted with chloramine, synthesized under stoichiometric conditions, to produce monomethylhydrazine. scirp.org

Controlling the regioselectivity of reactions involving methylhydrazine is a significant challenge and a key area of research, particularly in the synthesis of substituted heterocyclic compounds like pyrazoles. Methylhydrazine possesses two nitrogen atoms with similar nucleophilicities, which can lead to the formation of a mixture of regioisomers when reacted with unsymmetrical electrophiles. acs.org

The outcome of such reactions is highly dependent on the substrates and reaction conditions. acs.org For example, in the Knorr synthesis of pyrazoles from 1,3-dielectrophilic compounds and methylhydrazine, the regioselectivity can be controlled by the presence or absence of an acid catalyst. acs.org Research has shown that in the reaction of methylhydrazine with 1,2,4-triketones, decreasing the reaction temperature can enhance the selectivity of the initial nucleophilic attack. nih.gov The choice of solvent, such as pyridine (B92270) or butanol, can also direct the reaction pathway, as seen in the synthesis of substituted nitropyrimidines. oregonstate.edu In some cases, the reaction proceeds regiospecifically, affording a single product. nih.gov

Reaction Mechanisms of Methylhydrazine and its Salts

Understanding the reaction mechanisms of methylhydrazine is crucial for predicting and controlling its chemical behavior. A key aspect is the differential reactivity of its two nitrogen atoms.

Methylhydrazine (CH₃NHNH₂) has two potential nucleophilic centers: the methylated nitrogen (N1 or α-position) and the non-methylated nitrogen (N2 or β-position). The electron-donating nature of the methyl group increases the electron density and, consequently, the nucleophilicity of the nitrogen atom to which it is attached (N1). mnstate.eduacs.orgresearchgate.net Conversely, this effect decreases the reactivity of the adjacent, unsubstituted nitrogen atom (N2). acs.orgresearchgate.net

Kinetic studies on the reactions of hydrazines with electrophiles like benzhydrylium ions have quantitatively confirmed this behavior. The results show that while methyl groups enhance the reactivity of the α-position, they diminish the reactivity of the β-position. acs.orgresearchgate.net This makes the tertiary nitrogen atoms in asymmetrically substituted hydrazines the more reactive sites under kinetic control. researchgate.net

Despite this electronic bias, the nucleophilicities of the two nitrogen atoms remain quite similar, which often makes it difficult to achieve high regioselectivity in reactions. acs.org For instance, the reaction of methylhydrazine with certain electrophiles can yield a mixture of isomers, indicating competitive attack from both nitrogen centers. acs.orgmnstate.edu The debate over the "α-effect"—a proposed enhancement in nucleophilicity for atoms bearing an adjacent heteroatom with lone pairs—has been explored in the context of hydrazines. However, studies comparing the reactivity of hydrazines to isobasic amines (amines with similar basicity) have generally found no significant α-effect for hydrazine's nucleophilic attack. acs.orgresearchgate.net

Table 2: Nucleophilic Reactivity of Methylhydrazine's Nitrogen Atoms

Nitrogen AtomPositionInfluence of Methyl GroupRelative NucleophilicityGoverning Factor
-NH(CH₃)N1 (α-position)Electron-donating; increases electron density. mnstate.eduIncreased. acs.orgresearchgate.netKinetic control often favors reaction at this site. researchgate.net
-NH₂N2 (β-position)Reactivity is decreased by the adjacent methyl group. acs.orgresearchgate.netDecreased. acs.orgresearchgate.netCan still be reactive, leading to mixtures of regioisomers. acs.org

Electrophilic Interactions and Adduct Formation

Methylhydrazine possesses two nucleophilic nitrogen atoms, making it reactive toward a variety of electrophiles. The interaction typically involves the formation of a new covalent bond, resulting in an adduct. The specific nature of the interaction and the resulting product depend on the electrophile and the reaction conditions.

One significant area of study involves the reaction of hydrazine derivatives with carbonyl compounds. N-methylhydrazine reacts with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These reactions are fundamental in synthetic chemistry and are also used for analytical purposes. For instance, a derivative of malondialdehyde (MA) can be prepared for analysis by gas chromatography by reacting it with N-methylhydrazine. researchgate.net

Furthermore, the formation of adducts is a key mechanism in the biological activity of some hydrazine derivatives. Studies have shown that hydrazine compounds can be activated to form methylating intermediates that react with DNA, forming adducts such as N7-methylguanine and O6-methylguanine. nih.gov This process suggests that an electrophilic methyl group is generated, which then attacks the nucleophilic sites on the guanine (B1146940) base. While research has focused on various hydrazine derivatives, the principle of metabolic activation to a reactive electrophile that forms adducts is a central theme. nih.gov The reaction of hydrazine itself with carbon dioxide has been shown to form a stable zwitterionic adduct, NH₃⁺NHCO₂⁻, highlighting the nucleophilic character of the hydrazine moiety. rsc.org

The kinetics of these reactions have been investigated by studying the reactions of hydrazines with stable electrophiles like benzhydrylium ions. acs.org These studies help quantify the nucleophilicity of methylhydrazine according to the linear free energy relationship log k₂ = sₙ(N + E), providing a framework for predicting its reactivity with other electrophiles. acs.org

Table 1: Examples of Electrophilic Interactions and Adduct Formation with Methylhydrazine

ElectrophileProduct TypeSignificanceReference
Carbonyl Compounds (e.g., Aldehydes, Ketones)Hydrazone AdductsSynthetic intermediate, Analytical derivatization researchgate.net
Metabolically Activated IntermediatesDNA Adducts (e.g., N7-methylguanine)Mechanism of biological activity nih.gov
Benzhydrylium IonsSubstituted Hydrazine AdductsKinetic studies of nucleophilicity acs.org
Carbon DioxideZwitterionic Carbazate AdductDemonstrates nucleophilic character rsc.org

Autoxidation Mechanisms and Radical Intermediates in Aqueous Solutions

The autoxidation of hydrazines, including methylhydrazine and its derivatives, is a complex process involving free radical intermediates. dtic.milnih.gov In aqueous solutions, this process is often catalyzed by the presence of metal ions and can be influenced by light. dtic.milacs.org

Studies on the autoxidation of 1,1-dimethylhydrazine (B165182), a related compound, propose a free-radical chain mechanism as the rate-determining sequence. dtic.mil The reaction is initiated by the formation of a hydrazyl radical. This chain reaction leads to major products such as formaldehyde (B43269) dimethylhydrazone, nitrogen, and water, with minor products including ammonia (B1221849), dimethylamine, and dimethylnitrosamine. dtic.mil The process is notably accelerated by ultraviolet light and inhibited by radical scavengers, which supports the involvement of radical intermediates. dtic.mil

Electron spin resonance (ESR) spectroscopy, combined with spin trapping techniques, has been instrumental in demonstrating the formation of free radical intermediates during the oxidative metabolism of various hydrazine derivatives, including methylhydrazine. nih.gov These studies, often conducted using rat liver microsomes, confirm that hydrazines are activated to reactive radical species. nih.gov The formation of these radicals can be influenced by inhibitors of specific enzyme systems, indicating that both enzymatic and non-enzymatic pathways contribute to their generation in biological contexts. nih.gov The primary radical formed from methylhydrazine is believed to be the methyl radical, which can be scavenged by glutathione. nih.govnih.gov

Table 2: Products Identified from the Autoxidation of 1,1-Dimethylhydrazine

Product CategorySpecific ProductsReference
Major ProductsFormaldehyde dimethylhydrazone, Nitrogen, Water dtic.mil
Minor ProductsAmmonia, Dimethylamine, Dimethylnitrosamine, Diazomethane, Nitrous oxide, Methane, Carbon dioxide, Formaldehyde dtic.mil

Mechanism of Ring Closure in Heterocyclic Synthesis with Methylhydrazine

Methylhydrazine is a valuable building block in the synthesis of heterocyclic compounds due to its bifunctional nature, containing two adjacent nucleophilic nitrogen atoms. It can react with various electrophilic partners, particularly those with two electrophilic centers, to undergo ring-closure or cyclization reactions. studysmarter.co.ukyoutube.com

A classic strategy for forming five-membered heterocyclic rings, such as pyrazoles, is the Paal-Knorr synthesis. In this type of reaction, methylhydrazine is condensed with a 1,3-dicarbonyl compound. The mechanism involves a two-step process. First, one of the nitrogen atoms of methylhydrazine attacks one of the carbonyl carbons to form a hydrazone intermediate. Then, the second nitrogen atom performs an intramolecular nucleophilic attack on the remaining carbonyl group, followed by dehydration, to yield the stable aromatic pyrazole (B372694) ring. The substitution pattern on the final pyrazole is determined by which nitrogen atom of methylhydrazine initiates the attack and the nature of the substituents on the dicarbonyl compound.

Similarly, reaction with 1,4-dicarbonyl compounds can lead to the formation of six-membered rings like pyridazines. The mechanism is analogous, involving sequential nucleophilic attacks by the two hydrazine nitrogens onto the two carbonyl carbons, followed by cyclization and dehydration to form the heterocyclic ring. youtube.com The formation of three- and four-membered nitrogen heterocycles (aziridines and azetidines) and their subsequent ring-opening or expansion reactions also represent key mechanistic pathways in heterocyclic chemistry, where hydrazine derivatives can act as potent nucleophiles. nih.govyoutube.com

Electrochemical Oxidation Mechanisms and Intermediates

The electrochemical oxidation of methylhydrazine has been studied to understand its reaction mechanism and to develop electroanalytical methods. utexas.edu The process is complex and involves multiple electron-transfer steps and chemical intermediates.

Early and definitive studies on the electrochemical oxidation of methylhydrazine at a platinum electrode utilized techniques such as chronopotentiometry and controlled-potential coulometry. utexas.eduacs.org

While the intermediate steps are too rapid to be easily detected, it is hypothesized that the mechanism is similar to that of hydrazine, likely involving an initial two-electron oxidation to form methyldiazene (B1205664) (CH₃N=NH), which then undergoes further rapid oxidation and reaction with water to yield the final products. utexas.edu

Table 3: Summary of Electrochemical Oxidation of Methylhydrazine

ParameterFindingTechnique(s)Reference
Overall Electrons Transferred (n)4Coulometry utexas.edu
Major ProductsNitrogen (N₂), Methanol (CH₃OH)Product Analysis utexas.edu
Reaction RateIntermediate steps are too rapid to be observed by chronopotentiometryChronopotentiometry utexas.edu
Proposed IntermediateMethyldiazene (CH₃N=NH)Mechanistic Inference utexas.edu

Derivatization Strategies and Their Synthetic Utility

Methylhydrazine's reactivity is harnessed through various derivatization strategies for both analytical and synthetic applications.

For analytical purposes, derivatization is often employed to convert hydrazines into compounds that are more easily detected by techniques like High-Performance Liquid Chromatography (HPLC). A common strategy involves reacting methylhydrazine with an aldehyde to form a stable hydrazone derivative that possesses a strong chromophore, enabling spectrophotometric detection. researchgate.net For example, 5-nitro-2-furaldehyde (B57684) is used as a derivatizing agent for the simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine. researchgate.net This approach can be performed either before chromatographic separation (pre-column) or after (post-column). researchgate.net

In synthetic organic chemistry, methylhydrazine serves as a versatile reagent. It is used as a reducing agent, particularly for the chemoselective reduction of nitroarenes to the corresponding arylamines. organic-chemistry.org This transformation can be achieved in excellent yields using methylhydrazine in combination with a cobalt catalyst in a polar protic solvent. organic-chemistry.org Furthermore, under different conditions, such as in the presence of light but without a catalyst, methylhydrazine can selectively reduce nitroarenes to N-arylhydroxylamines, demonstrating its tunable synthetic utility. organic-chemistry.org

Table 4: Derivatization and Synthetic Applications of Methylhydrazine

ApplicationStrategy/ReactionProductsReference
Analytical Detection (HPLC)Derivatization with 5-nitro-2-furaldehydeN-methyl-5-nitro-2-furfurylidenehydrazone researchgate.net
Synthetic ReductionReduction of nitroarenes with a Co catalystArylamines organic-chemistry.org
Synthetic ReductionPhotoinduced reduction of nitroarenesN-Arylhydroxylamines organic-chemistry.org

Synthesis of Methylhydrazine-containing Heterocycles

The dual nucleophilicity of methylhydrazine makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. It can participate in cyclization reactions with a range of electrophilic partners to form stable ring systems.

The reaction between hydrazine derivatives and β-ketoesters is a classic and reliable method for the synthesis of pyrazolones, a class of five-membered heterocycles with significant applications. nih.gov The general mechanism involves the initial reaction of the more nucleophilic nitrogen of methylhydrazine with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to yield the pyrazolinone ring.

The traditional synthesis of pyrazolones relies on the reaction of β-keto esters with hydrazine and its derivatives. nih.gov For instance, a series of β-keto esters can be synthesized from ketones and ethyl chloroformate, which are then converted in situ to the corresponding pyrazolones by the addition of a hydrazine derivative. researchgate.net In a related synthesis, methylhydrazine can be reacted with unsaturated carboxylic acids, such as 2-butenoic acid (crotonic acid), under heat. The reaction likely proceeds through an initial acid-base reaction, followed by nucleophilic addition of the amine to the alkene, and subsequent ring closure to form a pyrazolidinone, a saturated analog of pyrazolinone. mnstate.edu The N-methyl nitrogen in methylhydrazine is expected to be more electron-rich and nucleophilic, influencing the regioselectivity of the initial attack. mnstate.edu

Table 1: Examples of Pyrazolinone and Pyrazolidinone Synthesis

Reactant 1 Reactant 2 Conditions Product
β-Keto esters Hydrazine Derivatives Varies Substituted Pyrazolones nih.gov
Ketones + Ethyl Chloroformate Hydrazine Derivatives In situ reaction Substituted Pyrazolones researchgate.net
2-Butenoic Acid Methylhydrazine Heat, Vacuum N1,C5-Dimethyl Pyrazolidinone mnstate.edu

1,2,4,5-tetrazines are six-membered aromatic rings containing four nitrogen atoms, which have gained significant interest for their applications in bioorthogonal chemistry. nih.govnih.gov The synthesis of these compounds often involves the condensation of hydrazine or its derivatives with precursors like nitriles, followed by an oxidation step.

A common route to 1,2,4,5-tetrazines is the reaction of nitriles with hydrazine, which is then oxidized. nih.gov However, this method can be challenging for unactivated alkyl nitriles. Research has shown that Lewis acid transition metal catalysts, such as nickel(II) and zinc(II) salts, can effectively catalyze the formation of 1,2,4,5-tetrazines directly from a wide range of unactivated aliphatic nitriles and hydrazine. nih.gov This methodology facilitates the convenient preparation of both symmetric and asymmetric tetrazines. nih.gov The mechanism is believed to start with the nucleophilic attack of hydrazine on the nitrile to form an amidrazone, a step that is promoted by the metal catalyst. nih.gov Another approach involves reacting thiocarbohydrazide (B147625) with triethyl orthoesters to produce 3-substituted-1,2,4,5-tetrazine derivatives without a separate oxidation step. mdpi.com

Table 2: Selected Methods for 1,2,4,5-Tetrazine Synthesis

Precursor(s) Reagent Catalyst/Conditions Product Type
Aromatic Nitriles Hydrazine Oxidation (e.g., NaNO₂, H⁺) Symmetric Tetrazines nih.govnih.gov
Aliphatic Nitriles Hydrazine Ni(OTf)₂ or Zn(OTf)₂ Symmetric & Asymmetric Tetrazines nih.gov
Thiocarbohydrazide Triethyl orthoesters Triethylamine 3-(Dodecylthio)-1,2,4,5-tetrazine derivatives mdpi.com
Formamidine Salts Hydrazine Ni(OTf)₂ or Zn(OTf)₂ Substituted Tetrazines nih.gov

While methylhydrazine often reacts in a predictable manner, there are instances where it exhibits anomalous behavior, leading to unexpected products through complex reaction pathways. These unusual reactions provide insight into the subtle electronic and steric factors that govern its reactivity.

One documented case involves the reaction of methylhydrazine with 2-substituted 4,6-dimethoxy-5-nitropyrimidines. When the 2-substituent is an acetamido group, the reaction in pyridine yields 2-amino-4-hydrazino-6-hydroxypyrimidines, an unexpected product resulting from substitution and demethylation. oregonstate.edu This contrasts with the straightforward substitution that occurs with other substituents. oregonstate.edu Another anomaly is observed in reactions with certain esters; methylhydrazine and as-dimethylhydrazine react poorly or not at all with ethyl p-nitrobenzoate under conditions where hydrazine hydrate readily forms the corresponding hydrazide. okstate.edu Instead, the reaction with methylhydrazine can yield azobenzene (B91143) products, indicating a reductive coupling pathway rather than simple hydrazinolysis. okstate.edu This difference in reactivity highlights the influence of the methyl group(s) on the nucleophilic and reductive properties of the hydrazine derivative.

Incorporation into Complex Organic Architectures

Methylhydrazine serves not only as a precursor for simple heterocycles but also as a key component in the assembly of more intricate and functionally complex organic molecules. Its ability to form stable hydrazone or hydrazide linkages is exploited to build larger molecular scaffolds.

Hydrazides are recognized as valuable building blocks for constructing various heterocyclic systems. mdpi.com For example, complex carbohydrazide (B1668358) derivatives with potential biological activity have been synthesized by reacting hydrazine derivatives with pyrazolinone precursors. mdpi.com Methylhydrazine itself can be used to synthesize N-substituted pyrazolidinones, which then serve as substrates for further functionalization, such as N-arylation, to produce novel molecules that have not been previously reported in the literature. mnstate.edu Furthermore, synthetic methods have been developed to produce 1-alkyl-2-methylhydrazines from 1-acetyl-1-methylhydrazine, creating versatile intermediates for incorporation into larger organic structures. acs.org These examples demonstrate the strategic use of the methylhydrazine moiety to introduce specific structural and functional properties into complex molecular architectures.

Synthesis of Metal Complexes with Methylhydrazine Ligands

The nitrogen atoms of methylhydrazine and its derivatives possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions to form stable metal complexes. The resulting coordination compounds exhibit diverse geometries and properties, depending on the metal center and the specific structure of the ligand.

Derivatives of methylhydrazine, such as Schiff bases and sulfonylhydrazines, have been systematically studied for their coordination properties. For instance, a Schiff base ligand derived from S-methylhydrazine-carbodithioate has been shown to form octahedral and distorted octahedral complexes with various divalent and trivalent metal ions, including Cr(III), Mn(II), Fe(III), Co(II), and Ni(II). researchgate.net Similarly, polydentate hydrazone Schiff base ligands can coordinate with lanthanide metal ions like Sm(III) and Eu(III) to form two-centered, nine-coordinate complexes. mdpi.com

The first transition metal complex of methanesulfonylhydrazine, [ZnCl₂(MSH)₂] (where MSH = CH₃SO₂NHNH₂), has been synthesized and characterized. znaturforsch.comznaturforsch.com In this complex, the zinc ion adopts a pseudo-tetrahedral coordination geometry. znaturforsch.comznaturforsch.com This work opened the door to a systematic exploration of the coordination chemistry of sulfonylhydrazines. znaturforsch.com

Table 3: Examples of Metal Complexes with Methylhydrazine-Derived Ligands

Metal Ion Ligand Coordination Geometry
Zn(II) Methanesulfonylhydrazine (MSH) Pseudo-tetrahedral znaturforsch.comznaturforsch.com
Sm(III), Eu(III), Tb(III) 2-((2-(benzoxazol-2-yl)-2-methylhydrazono)methyl)phenol Nine-coordinate, two-centered mdpi.com
Cr(III), Fe(III) Schiff base of ninhydrin (B49086) with S-methylhydrazine-carbodithioate Octahedral researchgate.net
Mn(II), Co(II), Ni(II) Schiff base of ninhydrin with S-methylhydrazine-carbodithioate Distorted Octahedral researchgate.net
Cu(II), Co(II), Ni(II) 1,2-bis((2-chloroquinolin-3-yl)methylene)hydrazine Not specified orientjchem.org

Table 4: Compound Names Mentioned in Article

Compound Name Chemical Formula / Class
Methylhydrazine CH₃NHNH₂
Methylhydrazine dihydrochloride CH₃NHNH₂·2HCl
Pyrazolinone Heterocycle
β-Ketoester Organic Compound Class
2-Butenoic acid (Crotonic acid) C₄H₆O₂
N1,C5-Dimethyl Pyrazolidinone C₅H₁₀N₂O
1,2,4,5-Tetrazine C₂H₂N₄
Nitrile Organic Compound Class
Amidrazone Organic Compound Class
Thiocarbohydrazide CH₆N₄S
Triethyl orthoester Organic Compound Class
2-Substituted 4,6-dimethoxy-5-nitropyrimidine Heterocycle
2-Amino-4-hydrazino-6-hydroxypyrimidine Heterocycle
Ethyl p-nitrobenzoate C₉H₉NO₄
Hydrazide Organic Compound Class
Azobenzene C₁₂H₁₀N₂
Carbohydrazide Organic Compound Class
1-Acetyl-1-methylhydrazine C₃H₈N₂O
Schiff Base Organic Compound Class
S-methylhydrazine-carbodithioate C₂H₆N₂S₂
Methanesulfonylhydrazine (MSH) CH₆N₂O₂S
Zinc Zn
Samarium Sm
Europium Eu
Chromium Cr
Manganese Mn
Iron Fe
Cobalt Co
Nickel Ni
Copper Cu

Iii. Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including methylhydrazine dihydrochloride (B599025). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving methylhydrazine dihydrochloride. The chemical shift (δ), multiplicity (splitting pattern), and integration of the proton signals provide a real-time snapshot of the reaction mixture, allowing chemists to track the consumption of reactants and the formation of products.

In the ¹H-NMR spectrum of methylhydrazine, distinct signals appear for the methyl (-CH₃) and amine (-NH₂) protons. For the free base, methylhydrazine, in a solvent like chloroform-d (B32938) (CDCl₃), the methyl protons typically appear as a singlet at approximately 2.624 ppm, while the amine protons are observed around 3.21 ppm. chemicalbook.com The formation of the dihydrochloride salt results in a downfield shift of these signals due to the deshielding effect of the positively charged nitrogen atoms. The exact chemical shifts can be influenced by the solvent and concentration.

By integrating the signals corresponding to the protons of this compound and those of the product, the conversion of the reaction can be quantified. This is particularly useful in synthetic applications where this compound is used as a reactant.

¹H-NMR Spectral Data for Methylhydrazine

Proton Type Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity
-NH₂3.213Singlet
-CH₃2.626Singlet

Data sourced from ChemicalBook, CAS No. 60-34-4. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing direct information about the carbon skeleton of a molecule. Although the natural abundance of the ¹³C isotope is low (about 1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra.

For this compound, the ¹³C-NMR spectrum is relatively simple, showing a single resonance for the methyl carbon. The chemical shift of this carbon provides insight into its electronic environment. The protonation of the nitrogen atoms in the dihydrochloride form leads to a deshielding effect, causing the carbon signal to appear at a lower field (higher ppm value) compared to the free base. By observing changes in the ¹³C chemical shifts during a reaction, researchers can gain insights into the reaction mechanism, such as the formation of intermediates and the nature of bond-breaking and bond-forming steps.

¹³C-NMR Spectral Data for Methylhydrazine

Carbon Type Approximate Chemical Shift (δ) (ppm)
-CH₃35-45

Note: The chemical shift is an approximate value and can vary based on the solvent and the specific salt form.

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the identification, quantification, and structural elucidation of compounds. In the context of this compound, MS is crucial for confirming its identity and assessing its purity. When coupled with chromatographic techniques, its capabilities are significantly enhanced. libretexts.org

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This method is particularly well-suited for the trace analysis of methylhydrazine and its metabolites in complex matrices such as biological fluids and environmental samples.

Due to the high polarity and low molecular weight of methylhydrazine, direct analysis can be challenging. Therefore, a common strategy is to derivatize the compound to improve its chromatographic retention and ionization efficiency. Aldehydes, such as benzaldehyde (B42025) or 2,4-dinitrobenzaldehyde, are often used to convert methylhydrazine into its corresponding hydrazone derivative. This derivative is then separated by LC and detected by MS/MS.

In tandem mass spectrometry, the precursor ion (the molecular ion of the derivative) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule, allowing for highly specific and sensitive detection. For instance, the phenylhydrazone of methylhydrazine would be expected to fragment at the C-N and N-N bonds, yielding predictable product ions.

Hypothetical LC-MS/MS Fragmentation Data for a Methylhydrazine Derivative

Derivative Precursor Ion (m/z) Major Product Ions (m/z) Plausible Neutral Loss
Methylhydrazine Phenylhydrazone[M+H]⁺Fragment A, Fragment BLoss of NH₃, Loss of C₆H₅

Note: This table represents a hypothetical fragmentation pattern for illustrative purposes.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of this compound from complex mixtures. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of methylhydrazine, which has poor chromophoric properties, a pre-column or post-column derivatization step is typically employed to introduce a chromophore that can be detected by a UV-Vis spectrophotometric detector.

A common approach involves the derivatization of methylhydrazine with an aromatic aldehyde, such as p-nitrobenzaldehyde or salicylaldehyde, to form a stable hydrazone. np-mrd.org The resulting derivative can be separated on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The detection is then performed at a wavelength where the derivative exhibits maximum absorbance. The concentration of methylhydrazine in a sample can be determined by comparing the peak area of its derivative to that of a known standard.

Typical HPLC Parameters for Derivatized Methylhydrazine Analysis

Parameter Condition
Stationary Phase C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Acetonitrile/Buffer mixture
Detection UV-Vis Spectrophotometry (wavelength dependent on derivative)
Derivatizing Agent Benzaldehyde, p-Nitrobenzaldehyde, Salicylaldehyde

Gas Chromatography (GC) for Volatile Hydrazine (B178648) Derivatives

Gas chromatography (GC) is a versatile technique for the analysis of volatile compounds, including hydrazine and its derivatives like methylhydrazine. iaea.org Due to the polar and reactive nature of these compounds, direct analysis can be challenging, often resulting in poor peak shape and tailing. researchgate.netresearchgate.net To overcome these issues, derivatization is a common strategy. researchgate.netresearchgate.net

A prevalent method involves reacting monoalkylhydrazines with pentafluorobenzaldehyde (B1199891) to create stable hydrazone derivatives. nih.gov These derivatives can be further reacted with reagents like pentafluoropropionic anhydride (B1165640) to produce compounds that are highly sensitive to electron-capture detection (ECD), a sensitive GC detection method. nih.gov This approach has been successfully applied to the analysis of methylhydrazine in biological samples. nih.gov For instance, a GC-mass spectrometry (MS) method was developed for the limit test of methylhydrazine, a known mutagen and suspected human carcinogen, where it is derivatized with acetone (B3395972) to form the more stable acetone methylhydrazone, which is suitable for GC-MS analysis. researchgate.net

Another GC-MS method for analyzing hydrazine in smokeless tobacco products involves derivatization with pentafluorobenzaldehyde (PFB) to form decafluorobenzaldehyde azine (DFBA). nih.gov The resulting derivative is then extracted into hexane (B92381) and quantified. nih.gov While this method was validated for various tobacco products, it highlights a general strategy applicable to hydrazine derivatives. nih.gov The choice of column is also critical; packed columns with specialized stationary phases, such as those based on copolymers of divinylbenzene (B73037) and acrylonitrile (B1666552) (e.g., Chromosorb 103), have been used for the analysis of unsymmetrical dimethylhydrazine (UDMH) and its conversion products. researchgate.net

AnalyteDerivatizing AgentDetection MethodMatrixReference
Monoalkylhydrazines (including Methylhydrazine)Pentafluorobenzaldehyde and Pentafluoropropionic anhydrideGC-ECDWhole blood nih.gov
HydrazinePentafluorobenzaldehyde (PFB)GC-MSSmokeless tobacco products nih.gov
MethylhydrazineAcetoneGC-MSPharmaceutical intermediate researchgate.net

Challenges in Chromatographic Characterization of Reactive Species

The chromatographic analysis of reactive species like hydrazine and its derivatives is fraught with challenges. A primary issue is the inherent reactivity and instability of these compounds, which can lead to degradation during analysis. youtube.com Hydrazines are polar, which often causes strong interactions with the stationary phase in GC and liquid chromatography (LC), leading to significant peak tailing and poor resolution. researchgate.netresearchgate.net This makes direct gas chromatographic determination in capillary columns difficult. researchgate.net

To mitigate these problems, derivatization is frequently required. researchgate.netresearchgate.net This process converts the analyte into a more stable, less polar, and more volatile derivative suitable for chromatographic analysis. youtube.com However, the derivatization reaction itself can introduce complications, such as the formation of multiple derivative products or incomplete reactions. For example, the derivatization of hydrazine hydrate (B1144303) with benzaldehyde can result in an unstable derivative, yielding multiple peaks, unless the pH is controlled to be in the basic range. chromforum.org

Another significant challenge is the potential for sample loss due to adsorption onto the surfaces of the chromatographic system, including the injector, column, and detector. nih.gov This is particularly problematic when analyzing trace levels of these compounds. nih.gov Furthermore, the complexity of the sample matrix can interfere with the analysis. In biological or environmental samples, other components can react with the derivatizing agent or co-elute with the analyte, complicating quantification. nih.govnih.gov The development of robust chromatographic methods therefore requires careful optimization of sample preparation, derivatization conditions, and chromatographic parameters to ensure accurate and reproducible results. nih.gov

Electrochemical Analytical Methods for Hydrazines

Electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques for the determination of hydrazines. jchemrev.comanalchemres.org These methods are based on the electrochemical oxidation of hydrazine at an electrode surface. jchemrev.com A variety of electrochemical techniques have been employed for hydrazine analysis, including potentiometry, coulometry, voltammetry, and amperometry. jchemrev.comiyte.edu.tr The development of chemically modified electrodes has been a key area of research, aiming to enhance the sensitivity, selectivity, and stability of the electrochemical response towards hydrazines. rsc.orgacs.org These modifications often involve the use of metallic nanoparticles, conducting polymers, or other catalytic materials that facilitate the electron transfer process during hydrazine oxidation. jchemrev.comrsc.org

Potentiometry and Coulometry in Hydrazine Analysis

Potentiometry and coulometry are two established electrochemical techniques that have been applied to the analysis of hydrazine and its derivatives. utexas.edulibretexts.org Potentiometry involves measuring the potential of an electrochemical cell under static conditions (zero current), while coulometry is based on the exhaustive electrolysis of an analyte and measuring the total charge consumed in the reaction. iyte.edu.trlibretexts.orglibretexts.org

Controlled-potential coulometry has been used to study the mechanisms of electrode reactions, including those involving organic compounds. utexas.edu This technique allows for the complete oxidation or reduction of the analyte at a constant potential. libretexts.org For hydrazines, this typically involves their oxidation. The total charge passed is directly proportional to the amount of hydrazine in the sample, according to Faraday's law. libretexts.org

Coulometric titrations have also been employed for hydrazine analysis. In this method, a titrant is generated electrochemically at a constant current, which then reacts with the hydrazine. The endpoint of the titration can be detected potentiometrically. utexas.edu For instance, hydrazine and substituted hydrazines have been determined by titration with electrogenerated bromine. utexas.edu The ability to analyze small absolute amounts of an analyte is a key advantage of coulometry; for example, an electrolysis at 100 µA for 100 seconds consumes only about 10 µg of an analyte (assuming n=1 and a molecular weight of 100 g/mol ). libretexts.org

Voltammetry and Amperometric Detection in Environmental Monitoring

Voltammetry and amperometry are powerful dynamic electrochemical techniques widely used for the detection of hydrazines in various matrices, including environmental samples. jchemrev.comrsc.org These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration. rsc.org Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry are commonly utilized. jchemrev.com

The direct electrochemical oxidation of hydrazine can be slow on conventional electrodes. Therefore, significant research has focused on developing chemically modified electrodes to catalyze the reaction and improve detection limits. rsc.orgacs.orgnih.gov For environmental monitoring, where low detection limits are crucial, these modified sensors are particularly valuable. analchemres.orgacs.org For example, a nanoporous gold (NPG) electrode has demonstrated extremely high sensitivity for hydrazine oxidation, achieving a detection limit as low as 4.37 nM. nih.gov Similarly, carbon paste electrodes modified with materials like cobalt phthalocyanine (B1677752) or ferrocene (B1249389) derivatives have been successfully used for determining hydrazine in industrial boiler water and other water samples. acs.orgresearchgate.net

Amperometric detection is often coupled with flow injection analysis (FIA) or high-performance liquid chromatography (HPLC) for the continuous monitoring of hydrazines. nih.govfigshare.com In a study combining zwitterionic hydrophilic interaction liquid chromatography (HILIC) with amperometric detection, a method was developed for the simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine (B165182) in natural waters and soils. figshare.com This method achieved very low limits of detection (0.07–0.13 µg L⁻¹) at a working electrode potential of 1.1 V. figshare.com

Electrode ModifierAnalytical TechniqueLinear RangeLimit of Detection (LOD)Reference
Nanoporous Gold (NPG)Hydrodynamic Chronoamperometry5.00 nM - 2.05 mM4.37 nM nih.gov
Ferrocene derivative/IL/CoS₂-CNTDifferential Pulse Voltammetry (DPV)0.03 - 500.0 µM0.015 µM acs.org
DMOF-1 (a metal-organic framework)Differential Pulse Voltammetry (DPV)0.09 - 400.0 µM0.02 µM analchemres.org
Ruthenium complex polymerCyclic Voltammetry (CV)10 µM - 10 mM8.5 µM (via FIA) nih.gov
Cobalt PhthalocyanineVoltammetry1.25 µM - 9.8 µM0.735 µM researchgate.net

Spectrophotometric and Colorimetric Methods for Detection

Spectrophotometric and colorimetric methods are among the most common techniques for hydrazine determination due to their simplicity, speed, and cost-effectiveness. mdpi.com These methods are typically based on a chemical reaction that produces a colored product (a chromophore), the absorbance of which can be measured with a UV-VIS spectrophotometer. mdpi.comresearchgate.net The intensity of the color is proportional to the concentration of hydrazine in the sample.

A widely used approach involves the condensation reaction of hydrazine with an aldehyde containing a chromophoric group. moca.net.ua One of the most classic reagents for this purpose is p-dimethylaminobenzaldehyde (p-DMAB). mdpi.commoca.net.ua This reaction forms a yellow-colored azine complex, p-dimethylaminobenzaldazine, which is stable in acidic medium and has a maximum absorbance around 455-460 nm. mdpi.commoca.net.ua This method has been applied to determine hydrazine in various water samples, including those from nuclear reactors. mdpi.commoca.net.ua Other aldehydes, such as vanillin (B372448), have also been used, which react with hydrazine to form a yellow product with an absorbance maximum at 410 nm. moca.net.ua

Indirect spectrophotometric methods have also been developed. One such method is based on the reduction of an oxidizing agent by hydrazine, leading to a measurable color change. moca.net.ua For example, hydrazine can reduce potassium permanganate, and the decrease in the permanganate's characteristic color can be quantified. moca.net.ua Another indirect method involves the reduction of silver ions to silver nanoparticles (AgNPs) by hydrazine, where the resulting plasmon absorbance of the AgNPs is measured. moca.net.ua

Derivatization Strategies for Enhanced Spectrophotometric Detection

Derivatization is a key strategy to enhance the sensitivity and selectivity of spectrophotometric methods for hydrazine analysis. moca.net.uanih.gov The primary goal is to convert the non-absorbing hydrazine molecule into a derivative with a high molar absorptivity in the visible or UV range. moca.net.ua

The most common derivatization strategy involves the condensation reaction between hydrazine and a carbonyl compound, typically an aldehyde, to form a hydrazone. researchgate.netnih.gov The choice of the derivatizing agent is crucial. Reagents containing extended chromophoric or fluorophoric systems are preferred to achieve low detection limits.

p-Dimethylaminobenzaldehyde (p-DMAB): As mentioned, this is a classic reagent that reacts with hydrazine to form a yellow azine derivative, a method that remains widely used for its reliability. mdpi.commoca.net.ua

Trinitrobenzenesulfonic Acid (TNBS): This reagent reacts with both hydrazine and hydrazides to produce distinctly colored chromogens. nih.gov The reaction with hydrazine yields a product with a maximum absorbance at 570 nm, allowing for its determination in the presence of hydrazides, which form chromogens with different absorption maxima (385 and 500 nm). nih.gov

5-Nitro-2-furaldehyde (B57684) (NFA): This reagent offers several advantages, including good water solubility and the formation of hydrazones with intense absorbance in the visible spectrum. researchgate.net It has been used for the simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine. researchgate.net

Other Aldehydes: A variety of other aldehydes, such as vanillin and salicylaldehyde, have been employed as derivatizing agents for the spectrophotometric or HPLC-UV analysis of hydrazine. researchgate.netmoca.net.ua

These derivatization reactions are often optimized with respect to pH, temperature, and reaction time to ensure complete and reproducible formation of the desired product. zldm.ru The use of micellar catalysis, for instance with sodium dodecyl sulfate (B86663) (SDS), has been shown to accelerate the derivatization of 1,1-dimethylhydrazine with nitrobenzaldehydes. zldm.ru

Iv. Theoretical and Computational Chemistry of Methylhydrazine Dihydrochloride

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in determining the geometric and electronic properties of molecules with high accuracy. For methylhydrazine and its protonated forms, these methods can predict bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. uni-paderborn.de DFT calculations have been employed to investigate the properties of hydrazine (B178648) and its methylated derivatives. znaturforsch.com For methylhydrazine, DFT calculations can provide optimized geometries, electronic energies, and insights into the nature of its chemical bonds.

In the context of methylhydrazine dihydrochloride (B599025), the molecule exists as the dication [CH₃NH₂NH₃]²⁺. DFT calculations would predict a significant alteration of the electronic structure compared to the neutral methylhydrazine. The protonation of the two nitrogen atoms would lead to a substantial withdrawal of electron density from the rest of the molecule, affecting bond lengths and strengths. Specifically, the N-N bond is expected to be influenced by the positive charges on the nitrogen atoms. DFT studies on similar hydrazine derivatives have shown that the choice of functional and basis set, such as B3LYP with 6-31G(d,p) or larger basis sets, is crucial for obtaining reliable results. kbhgroup.inscielo.org.co

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a more detailed picture of the bonding and charge distribution. For the methylhydrazinium dication, NBO analysis would quantify the charges on each atom and describe the nature of the orbitals involved in bonding. This information is vital for understanding the molecule's reactivity and its interactions with other species.

A key parameter that can be calculated using DFT is the N-N bond dissociation enthalpy (BDE). For neutral methylhydrazine, DFT and more advanced G2MP2 calculations have been used to determine the BDE, providing insights into the strength of the nitrogen-nitrogen bond. znaturforsch.com For the dication, the BDE would be expected to be different due to the electrostatic repulsion between the two positively charged nitrogen centers.

Table 1: Calculated N-N Bond Dissociation Enthalpies (BDE) for Methylhydrazine (MMH)

MethodBDE (kJ/mol)
B3LYP240
G2MP2276
Data sourced from DFT and G2MP2 calculations on neutral methylhydrazine. znaturforsch.com

Quantum chemical methods can also be used to predict various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra, from first principles. These predictions are valuable for interpreting experimental spectra and for identifying the presence of specific structural features.

For methylhydrazine dihydrochloride, theoretical calculations of its vibrational frequencies would reveal characteristic modes associated with the N-H, C-H, and N-N bonds. The protonation of the nitrogen atoms would cause significant shifts in the N-H stretching and bending frequencies compared to the neutral molecule. The calculation of infrared intensities and Raman activities further aids in the interpretation of experimental spectra. kbhgroup.in

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted ¹H and ¹³C NMR spectra for the methylhydrazinium dication would show distinct chemical shifts for the methyl and amine protons, as well as the methyl carbon, reflecting the electronic environment in the protonated molecule.

The development of machine learning models trained on large datasets of computed spectroscopic data is an emerging area that promises to accelerate the prediction of spectra for new molecules. aalto.fi

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of short-lived transition states. researchgate.netdtic.mil

Chemical reaction dynamics simulations, particularly those using reactive force fields like ReaxFF, allow for the investigation of complex reaction mechanisms at an atomistic level. researchgate.net Such simulations have been used to study the decomposition of methylhydrazine under various conditions, revealing the elementary reaction steps and the key intermediates involved. researchgate.net

For this compound, these simulations could be used to model its thermal decomposition or its reactions with other chemical species. The simulations would track the trajectories of individual atoms over time, providing a detailed picture of how bonds are broken and formed during a reaction. This approach can identify the primary decomposition pathways, which for methylhydrazine are known to involve N-N bond cleavage. mdpi.com

Direct dynamics simulations, where the potential energy surface is calculated on-the-fly using a quantum mechanical method, can provide even more accurate descriptions of reaction dynamics, especially for smaller systems. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, providing insights into intermolecular interactions, solvation, and transport properties. youtube.com

For this compound, which is an ionic solid, MD simulations could be used to model its crystal structure and its interactions with solvents like water. The development of accurate force fields, which describe the potential energy of the system as a function of atomic positions, is a critical first step in performing reliable MD simulations. uni-paderborn.de These force fields can be parameterized using data from quantum chemical calculations.

MD simulations of this compound in aqueous solution would reveal the structure of the hydration shells around the methylhydrazinium dication and the chloride anions. researchgate.net The simulations could also be used to calculate properties such as the diffusion coefficient and the radial distribution functions, which describe the local arrangement of solvent molecules around the ions. These simulations are crucial for understanding the behavior of this compound in solution and its interactions with other dissolved species.

Application of Machine Learning in Chemical Research of Hydrazines

The integration of machine learning (ML) is rapidly transforming chemical research, offering powerful tools to accelerate discovery and deepen understanding of molecular systems, including hydrazine derivatives. towardsai.netosf.io Machine learning algorithms, particularly neural networks, excel at recognizing intricate patterns within large chemical datasets. towardsai.net This capability allows researchers to move beyond traditional, often time-intensive, experimental and computational methods, leading to faster insights into chemical behavior and properties. towardsai.netnyu.edu

In the context of hydrazines, ML can be applied to a wide array of research areas. These applications range from predicting the toxicological profiles of various hydrazine compounds to accelerating the discovery of new materials with desired characteristics. towardsai.net For instance, ML models can be trained on existing data from high-throughput screening and "omics" technologies to forecast the toxicity of novel or understudied hydrazine derivatives. towardsai.net Furthermore, in fields like materials science and drug discovery, machine learning techniques are used to predict crystal structures, phase diagrams, and the potential for a molecule to be a viable drug candidate. towardsai.netnih.gov The goal is not just to find a possible synthetic route but to identify an efficient one, where ML can predict reaction pathways and conditions. towardsai.net

Researchers at New York University have demonstrated the power of combining ML with miniaturized microreactors and infrared thermography. nyu.edusciencedaily.com This system allows for the rapid collection of thermal data during chemical reactions, which an AI algorithm then interprets. nyu.edu Such a methodology could significantly speed up the optimization of processes involving hydrazines, reducing a decision-making timeline from a year to just weeks while minimizing chemical waste and energy consumption. nyu.edusciencedaily.com

The table below illustrates potential applications of machine learning in the study of hydrazine compounds, based on established applications in broader chemical research.

Application Area Specific Task for Hydrazine Research Potential Impact Relevant ML Techniques
Predictive Toxicology Forecasting the toxicity of novel hydrazine derivatives. towardsai.netEnhanced safety protocols and informed selection of compounds for industrial use.Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks (DNNs). nih.gov
Materials Science Predicting properties of hydrazine-based energetic materials or polymers. towardsai.netAccelerated discovery of new materials with tailored performance characteristics.Convolutional Neural Networks (CNNs), Recurrent Neural Networks (RNNs). towardsai.net
Reaction Optimization Predicting optimal conditions (temperature, catalyst) for reactions involving hydrazines, such as decomposition or synthesis. towardsai.netacs.orgIncreased reaction yields, reduced byproducts, and lower energy consumption. nyu.eduSupervised Learning, Artificial Neural Networks. nyu.edu
Spectroscopy Automating the identification of hydrazine compounds and their reaction products from complex spectral data. towardsai.netFaster and more accurate analysis of experimental results.Pattern Recognition Algorithms, Neural Networks. towardsai.net

Machine Learning Potentials for Large Systems

A significant breakthrough in computational chemistry is the development of machine-learning interatomic potentials (MLPs), which are revolutionizing molecular simulations. arxiv.orgresearchgate.net These models aim to bypass the traditional trade-off between the accuracy of quantum mechanics (QM) methods and the efficiency of classical force fields. springernature.comarxiv.org MLPs learn the potential energy surface of a system from a dataset of accurate QM calculations, enabling simulations of large-scale systems (millions of atoms) with near-QM accuracy but at a fraction of the computational cost. arxiv.orgresearchgate.netspringernature.com

This advancement is particularly relevant for studying the complex dynamics of systems involving hydrazines, such as their behavior in solution, at interfaces, or during decomposition. Traditional methods are often too computationally expensive to model these phenomena accurately over meaningful timescales. researchgate.net MLPs, however, make it possible to simulate these large and complex systems, providing deeper insights into their behavior. researchgate.netspringernature.com

A key challenge in developing MLPs is accurately capturing long-range intermolecular interactions, which are often crucial for describing the properties of molecular systems. arxiv.org Many early MLPs focused primarily on local atomic environments. arxiv.org To address this, newer frameworks like the Sum-of-Gaussians Neural Network (SOG-Net) have been proposed. arxiv.org SOG-Net integrates long-range interactions through an efficient Fourier convolution layer, allowing it to adaptively model diverse long-range decay behaviors while maintaining near-linear computational scaling. arxiv.org Another approach, the Allegro potential, uses an E(3)-equivariant neural network architecture that combines the accuracy of equivariant models with the scalability of local methods, enabling simulations of over 100 million atoms on a relatively small number of GPUs. springernature.com

The performance of MLPs depends critically on the quality and representativeness of the training data. researchgate.netresearchgate.net Generating a comprehensive dataset that covers all relevant local chemical environments, including minima and transition states on the potential energy surface, is essential for creating robust and predictive models. researchgate.net

The following table provides a comparative overview of different computational methods for molecular simulations, highlighting the advantages of MLPs.

Method Typical Accuracy Computational Cost Scaling Maximum System Size Key Advantage Key Limitation
Classical Force Fields Low-ModerateO(N)Billions of atomsExtremely fast, allows for very long simulations. arxiv.orgLacks accuracy and transferability for diverse systems. arxiv.org
Density Functional Theory (DFT) HighO(N³) or higherThousands of atomsHighly accurate predictions of electronic structure and energies. arxiv.orgComputationally expensive, limited to small systems and short timescales. researchgate.net
Machine Learning Potentials (MLPs) High (near-QM)O(N) (near-linear)Millions of atoms researchgate.netspringernature.comAchieves a balance of high accuracy and high computational efficiency. arxiv.orgspringernature.comPredictive power depends heavily on the quality of the training data. researchgate.net

V. Advanced Research in Biological Activity and Toxicological Mechanisms

Molecular Mechanisms of Biological Interactions

The biological effects of methylhydrazine dihydrochloride (B599025) are rooted in its chemical reactivity and its ability to interfere with fundamental cellular processes. The following subsections detail the key molecular mechanisms that have been identified.

Enzyme Inhibition by Hydrazine (B178648) Derivatives

Hydrazine derivatives, including methylhydrazine, are recognized as potent inhibitors of various enzymes, a characteristic that significantly contributes to their biological and toxicological profiles. The inhibition can be either reversible or irreversible, depending on the specific derivative and the target enzyme.

One of the most notable targets of methylhydrazine is monoamine oxidase (MAO) , an enzyme crucial for the metabolism of neurotransmitters such as norepinephrine (B1679862), serotonin, and dopamine. mayoclinic.orgwikipedia.org Monomethylhydrazine has been shown to be a potent MAO inhibitor. dtic.mil The inhibition of MAO by hydrazine derivatives can lead to an accumulation of these neurotransmitters, which can have profound physiological and neurological effects. mayoclinic.org The mechanism of inhibition often involves the formation of a stable complex with the enzyme or its cofactor. For some hydrazine derivatives, this inhibition is time-dependent and can be irreversible, effectively deactivating the enzyme. nih.govnih.gov For instance, the inhibition of MAO by phenethylhydrazine, a related compound, involves the oxidation of the inhibitor by the enzyme, leading to a product that acts as a potent inhibitor. nih.govnih.gov

Hydrazine itself has been shown to inhibit monoamine oxidase only in the presence of a substrate and oxygen. nih.gov In contrast, other derivatives like phenylhydrazine (B124118) are irreversible inhibitors, and this inhibition is not dependent on the presence of oxygen or a substrate. nih.gov Hydralazine (B1673433), another hydrazine derivative, acts as a reversible competitive inhibitor of MAO. nih.gov

The table below summarizes the inhibitory action of some hydrazine derivatives on monoamine oxidase.

Hydrazine DerivativeType of InhibitionKey Characteristics
Monomethylhydrazine Potent InhibitorElevates norepinephrine and histamine (B1213489) levels in the heart. dtic.mil
Phenethylhydrazine IrreversibleTime-dependent inhibition. nih.govnih.gov
Phenylhydrazine IrreversibleNot dependent on oxygen or substrate presence. nih.gov
Hydralazine Reversible CompetitiveCompetes with the substrate for the active site. nih.gov
Hydrazine Substrate-dependentRequires substrate and oxygen to inhibit MAO. nih.gov

Modulation of Cellular Signaling Pathways and Gene Expression

The biological activity of chemical compounds is often mediated through their influence on cellular signaling pathways and the subsequent regulation of gene expression. While direct studies on methylhydrazine dihydrochloride's effect on specific signaling cascades are limited, research on related compounds and cellular responses to hydrazines provides significant insights.

Procarbazine (B1678244), a methylhydrazine derivative with well-established antineoplastic properties, is known to inhibit the synthesis of DNA, RNA, and proteins. nih.gov This broad inhibition of macromolecule synthesis points towards a profound impact on cellular functions, likely mediated through interference with key signaling pathways that control cell growth, proliferation, and survival. The resistance mechanisms to procarbazine, which involve the repair of O6-methylguanine by O6-alkylguanine DNA alkyltransferase (AGT), further underscore the importance of its interaction with DNA and the cellular response to this damage. nih.gov

Furthermore, other chemical agents have been shown to modulate critical signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. nih.govnih.govnih.govnih.gov The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can suppress the expression of pro-inflammatory cytokines and enzymes. nih.govnih.gov The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov While not directly demonstrated for this compound, it is plausible that its toxic and biological effects could be mediated, at least in part, through the modulation of these or other fundamental signaling cascades.

Interaction with Molecular Targets within Biological Systems

The reactivity of the hydrazine moiety makes methylhydrazine and its derivatives capable of interacting with a variety of molecular targets within biological systems. A significant interaction that has been studied is with pyridoxal (B1214274) phosphate (B84403) (PLP) , the active form of vitamin B6. nih.govnih.govdrugbank.com PLP is an essential cofactor for a vast number of enzymes, particularly those involved in amino acid metabolism. drugbank.com

Hydrazine derivatives, such as hydralazine and isoniazid, are known to react with PLP, forming hydrazones. nih.govnih.gov This interaction can lead to a functional deficiency of vitamin B6 by sequestering PLP, thereby inhibiting the activity of PLP-dependent enzymes. nih.gov This mechanism is thought to contribute to some of the neurological side effects observed with certain hydrazine-containing drugs. nih.gov Given the structural similarity, it is highly probable that methylhydrazine also interacts with PLP, which could be a key mechanism underlying its biological and toxicological effects.

The interaction of hydralazine with pyridoxal has been suggested as a possible mechanism for its hypotensive effects, potentially by interfering with the role of the vitamer in calcium and sodium transport in vascular smooth muscle. nih.gov

DNA Adduct Formation and Genotoxicity

A critical aspect of the toxicology of methylhydrazine and its derivatives is their genotoxicity, which is their ability to damage DNA. This damage often occurs through the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This can lead to mutations and potentially cancer.

The metabolism of hydrazine derivatives can lead to the formation of reactive intermediates, such as methyl radicals or a methyldiazonium ion, which can then alkylate DNA bases. uzh.choup.com The most commonly reported DNA adducts are N7-methylguanine and O6-methylguanine . uzh.choup.com The formation of O6-methylguanine is particularly significant as it is a highly mutagenic lesion that can lead to G:C to A:T transition mutations during DNA replication if not repaired. wikipedia.orgnih.gov

Studies have shown that administration of hydrazine can lead to the methylation of DNA guanine (B1146940). dtic.mil The formation of these adducts has been observed both in vitro and in vivo. uzh.choup.com The genotoxicity of various hydrazine derivatives has been confirmed in studies using rat and mouse hepatocytes. nih.gov The ability of these compounds to induce DNA damage is considered a key factor in their carcinogenic potential. uzh.ch

The table below highlights the key DNA adducts formed from hydrazine derivatives and their significance.

DNA AdductSignificance
N7-methylguanine A common DNA adduct formed by alkylating agents. uzh.choup.com
O6-methylguanine A highly mutagenic lesion that can lead to point mutations. wikipedia.orgnih.gov
N3-methyladenine Another DNA adduct that can be formed. uzh.ch

Oxidative Stress Induction and Radical Formation

The metabolism of methylhydrazine is associated with the generation of reactive oxygen species (ROS) and the induction of oxidative stress. acpjournals.orgnih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body to counteract their harmful effects through its antioxidant defenses.

Methylhydrazine can be autoxidized in an oxygen-containing aqueous solution, leading to the formation of hydrogen peroxide and oxygen-hydrogen radicals. acpjournals.org This process can be catalyzed by metal ions. nih.gov These highly reactive radicals can then attack cellular macromolecules, including lipids, proteins, and DNA, leading to cellular damage.

The induction of lipid peroxidation is a well-documented consequence of oxidative stress caused by some hydrazine derivatives. nih.govmdpi.com Lipid peroxidation is a chain reaction that results in the degradation of lipids in cell membranes, leading to membrane damage and the formation of toxic byproducts. However, studies have shown that while phenylhydrazine induces lipid peroxidation, hydrazine itself does not appear to cause significant lipid peroxidation in the liver. nih.gov

The generation of free radicals is believed to play a key role in the toxicity of hydrazines, including the formation of megamitochondria in the liver. nih.gov The formation of these radicals can deplete cellular antioxidants, such as glutathione, further compromising the cell's ability to cope with oxidative damage. nih.gov

Antineoplastic Activity and Mechanisms in Cancer Research

Despite their toxicity, some methylhydrazine derivatives have been found to possess significant antineoplastic (anti-cancer) activity and have been utilized in cancer chemotherapy. acpjournals.org The most prominent example is procarbazine (N-isopropyl-α-(2-methylhydrazino)-p-toluamide hydrochloride), which is a derivative of methylhydrazine. nih.govacpjournals.org

Procarbazine is used in the treatment of various cancers, including Hodgkin's lymphoma and brain tumors. nih.govnih.gov It is considered a prodrug, meaning it is metabolized in the body to its active form. The exact mechanism of its anticancer activity is complex and not fully elucidated, but it is known to inhibit the synthesis of DNA, RNA, and proteins. nih.gov This inhibition of macromolecule synthesis disrupts the growth and proliferation of rapidly dividing cancer cells, ultimately leading to cell death.

The antineoplastic effects of procarbazine are thought to be mediated by its alkylating metabolites, which, as discussed previously, can damage DNA. nih.gov The formation of DNA adducts, such as O6-methylguanine, is a key event in its cytotoxic action. nih.gov The efficacy of procarbazine is linked to the DNA repair capacity of the tumor cells; tumors with deficient DNA repair mechanisms, such as those with a silenced O6-methylguanine-DNA methyltransferase (MGMT) gene, are more sensitive to the drug. nih.gov

The development of resistance to procarbazine can occur through the upregulation of DNA repair mechanisms, such as increased AGT activity. nih.gov This highlights the central role of DNA damage and repair in the therapeutic efficacy of this class of compounds.

The antineoplastic potential of hydrazine derivatives continues to be an area of active research, with scientists synthesizing and evaluating new analogs with the aim of developing more effective and less toxic anticancer agents. nih.govmdpi.commdpi.com

Induction of Apoptosis in Cancer Cell Lines

The ability of methylhydrazine derivatives to induce programmed cell death, or apoptosis, in cancer cells is a significant area of research. Procarbazine, a well-known methylhydrazine derivative, is metabolized into active intermediates that are cytotoxic to cancer cells. One of its key metabolites, methylazoxyprocarbazine, has been identified as a major cytotoxic agent. mdpi.com Studies have shown that procarbazine and its metabolites can lead to the cessation of protein, DNA, and RNA synthesis, ultimately triggering apoptosis. nih.gov

Further research has explored other derivatives, such as a novel 4-methylbenzoylhydrazide platinum(II) complex. This compound has demonstrated a significant ability to induce apoptosis in breast cancer cell lines. wikipedia.org In studies on MCF-7 breast cancer cells, this complex was shown to induce both early and late-stage apoptosis, highlighting its potential as an anti-cancer agent. wikipedia.org The induction of apoptosis is a critical mechanism for the anti-tumor effects of these compounds. The process often involves the activation of caspases, a family of proteases that execute the apoptotic program. osti.gov

Table 1: Induction of Apoptosis by Methylhydrazine Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineObserved EffectReference
Methylazoxyprocarbazine (Procarbazine metabolite)L1210 murine leukemiaCytotoxic, with an IC50 of 0.15 mM in a clonogenic assay. mdpi.com
4-Methylbenzoylhydrazide platinum(II) complexMCF-7 (Breast cancer)Significant induction of early and late apoptosis. wikipedia.org
Raptinal (a hydrazone-containing compound)HT-29 (Colon cancer)Increased percentage of early apoptosis detected by flow cytometry. drugs.com

Inhibition of Tumor Growth Pathways

The anticancer activity of methylhydrazine derivatives is not limited to the induction of apoptosis; these compounds also interfere with critical signaling pathways that drive tumor growth and proliferation. Procarbazine, for instance, is known to inhibit the synthesis of DNA, RNA, and proteins, which are fundamental processes for rapidly dividing cancer cells. nih.gov Its mechanism is thought to involve the methylation of guanine at the O-6 position, leading to DNA damage and the inhibition of essential cellular processes. doctorlib.org

Research into other compounds has revealed more specific pathway targets. For example, thioridazine, which shares some structural similarities with certain bioactive molecules, has been shown to inhibit the VEGFR-2/PI3K/mTOR signaling pathway in ovarian cancer models. acpjournals.org This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting this pathway, such compounds can effectively stifle tumor growth. acpjournals.org The ability of various derivatives to target different points in cancer-related signaling cascades underscores the therapeutic potential of this class of compounds.

Table 2: Inhibition of Tumor Growth Pathways by Methylhydrazine Derivatives and Related Compounds

Compound/DerivativePathway/MechanismCancer TypeReference
ProcarbazineInhibition of DNA, RNA, and protein synthesisHodgkin's lymphoma, Brain tumors nih.gov
ThioridazineInhibition of VEGFR-2/PI3K/mTOR pathwayOvarian cancer acpjournals.org
ProcarbazineMethylation of guanine at the O-6 positionGeneral anticancer doctorlib.org

Antimicrobial and Antiviral Research

In addition to their anti-cancer properties, methylhydrazine derivatives have been investigated for their potential as antimicrobial and antiviral agents.

Hydrazone derivatives of methylhydrazine have demonstrated significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Numerous studies have synthesized and evaluated various hydrazide-hydrazone compounds, revealing potent antimycobacterial effects. For instance, a study on 2H-chromene and coumarin-based acylhydrazones identified compounds with minimum inhibitory concentrations (MICs) at the submicromolar level against the H37Rv strain of M. tuberculosis. drugs.com

Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features that contribute to the antimycobacterial potency of these derivatives. These studies have shown that the nature and position of substituents on the aromatic ring of the hydrazone moiety can significantly influence activity. nih.gov For example, certain substitutions can enhance the compound's ability to inhibit key mycobacterial enzymes, such as enoyl-acyl carrier protein reductase (InhA), a primary target for the first-line anti-tuberculosis drug isoniazid. bccancer.bc.ca

Table 3: Antimycobacterial Activity of Hydrazone Derivatives

Compound/DerivativeTarget OrganismMICReference
2H-chromene/coumarin acylhydrazones (e.g., 7m, 7o, 7k)Mycobacterium tuberculosis H37Rv0.13 µM, 0.15 µM, 0.17 µM drugs.com
4-Hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazone (3d)Mycobacterium tuberculosis H37Rv0.0730 µM bccancer.bc.ca
Hydrazone-containing adamantane (B196018) compound (Compound 1)Mycobacterium tuberculosis0.2 µg/mL nih.govnih.gov

The antiviral potential of methylhydrazine derivatives, particularly hydrazones, has also been a subject of research. Some of these compounds have shown activity against various viruses. nih.gov One of the proposed mechanisms for their antiviral action is the inhibition of viral proteases. These enzymes are essential for the replication of many viruses, as they are responsible for cleaving viral polyproteins into functional units. By inhibiting these proteases, the viral life cycle can be effectively disrupted.

For example, novel pyrazole-hydrazone derivatives have been synthesized and shown to exhibit antiviral activity against the tobacco mosaic virus (TMV). While the exact mechanism of protease inhibition by this compound itself is not fully elucidated, the broader class of hydrazone-containing compounds represents a promising area for the development of new antiviral therapies.

Hydrazide-hydrazone derivatives have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Studies have reported activity against clinically significant pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

The mechanisms underlying the antibacterial action of these compounds are varied. One of the key mechanisms identified is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. By targeting this enzyme, hydrazone derivatives can effectively halt bacterial proliferation. Other potential mechanisms include the inhibition of other crucial enzymes like glucosamine-6-phosphate synthase, which is involved in the synthesis of the bacterial cell wall. The antibacterial efficacy of these compounds is often influenced by their chemical structure, with certain substitutions enhancing their activity against specific bacterial strains.

Table 4: Antibacterial Spectrum of Hydrazone Derivatives

Compound/DerivativeBacterial StrainActivity/MechanismReference
Quinoline hydrazide/hydrazone derivativesVarious bacteriaInhibition of DNA gyrase, glucosamine-6-phosphate synthase
Indol-2-one derivative (Compound 21)S. aureusInhibition of DNA gyrase (IC50 = 19.32 ± 0.99 µM)
Hydrazide-hydrazones of nicotinic acid (Compound 33, 34)P. aeruginosaMIC = 0.22 and 0.19 µg/ml, respectively
Carbon dots from hydrazine derivativesMethicillin-resistant S. aureus (MRSA)MIC of 100-150 µg/mL

Immunosuppressive and Teratogenic Properties of Methylhydrazine Derivatives

Alongside their potential therapeutic benefits, methylhydrazine derivatives possess significant toxicological properties, including immunosuppressive and teratogenic effects. Procarbazine is a known immunosuppressive agent, a property that can be both a therapeutic advantage in certain contexts and a significant side effect. Its immunosuppressive action has been demonstrated in animal models, where it was shown to inhibit the lesions of experimental arthritis in rats. This effect is partly due to a reduction in the number of circulating lymphocytes.

The teratogenic potential of methylhydrazine and its derivatives is a major concern. Animal studies have provided evidence of embryotoxicity and teratogenicity. Procarbazine is classified as a substance that can cause fetal harm, and its use during pregnancy is contraindicated. nih.gov Studies in rats have shown that while some methylated hydrazine derivatives may not be selectively teratogenic at certain doses, they can cause embryotoxicity, such as reduced fetal weight. drugs.com Specifically, exposure to procarbazine in cultured rat embryos has been shown to induce a range of developmental abnormalities. A review of 30 different hydrazines found that 23 induced physical defects in animal embryos, highlighting the general teratogenic risk associated with this class of chemicals.

Comprehensive Toxicological Pathways and Effects

Methylhydrazine and its dihydrochloride salt are compounds that have been the subject of extensive toxicological research due to their use as a high-energy propellant and their natural occurrence in some species of poisonous mushrooms. nih.govacs.org Understanding the mechanisms through which they exert their toxic effects is crucial for assessing their health implications. Research has delved into both acute and chronic exposure scenarios, revealing a complex interplay of biochemical and physiological disruptions.

Acute Toxicity Mechanisms and Neurological Effects

Acute exposure to methylhydrazine can lead to a range of severe health effects, with the central nervous system being a primary target. nih.gov The neurotoxic effects are often characterized by convulsions, tremors, and ataxia. nih.gov

Central Nervous System Impact

The impact of methylhydrazine on the central nervous system (CNS) is profound and multifaceted. researchgate.net Animal studies have demonstrated that convulsions induced by methylhydrazine originate in a pre-pontine area of the brain, a level above the spinal cord. dtic.mil The neurotoxic effects are dose-related and can range from mucosal irritation to life-threatening CNS dysfunction. researchgate.net The disruption of the GABA-glutamate equilibrium is a central feature of this toxicity. nih.gov The convulsive effects can be mitigated by the administration of pyridoxine (B80251) hydrochloride (vitamin B6), which underscores the role of P5P inhibition in the toxic mechanism. nih.gov

Chronic and Subchronic Exposure Effects

Long-term or repeated exposure to lower levels of methylhydrazine can lead to a different spectrum of toxicological effects, primarily targeting the hematological system, as well as the liver and kidneys. nih.govepa.gov

Hematological Effects (e.g., Hemolytic Anemia)

One of the significant consequences of chronic methylhydrazine exposure is the development of hemolytic anemia. epa.gov This condition is characterized by the premature destruction of red blood cells. medlineplus.gov Methylhydrazine induces oxidative stress within erythrocytes, leading to the oxidation of hemoglobin to methemoglobin and the formation of Heinz bodies, which are inclusions of denatured hemoglobin. dtic.milresearchgate.net This damage to red blood cells increases their fragility and leads to their removal from circulation, resulting in anemia. dtic.mil Studies in dogs have shown a clear dose-response relationship between methylhydrazine exposure and increased methemoglobin, as well as a shift toward increased initial hemolysis. dtic.mil

Hematological Effects of Chronic Monomethylhydrazine (MMH) Exposure in Dogs
Exposure Level (ppm)Observed EffectsReference
2 and 5Dose-related increase in methemoglobin and decrease in red blood cell counts. dtic.mil
Lower dosesStatistically significant increase in methemoglobin. dtic.mil
All exposed groupsIncreased red blood cell fragility and presence of Heinz bodies. dtic.mil

Carcinogenicity and Mutagenicity Assessment

Various national and international bodies have evaluated the carcinogenicity of methylhydrazine, although classifications can differ. The U.S. Environmental Protection Agency (EPA) has not classified methylhydrazine for carcinogenicity epa.gov. In contrast, the Health Council of the Netherlands has classified N-methylhydrazine as a genotoxic carcinogen, considering it to be a substance that should be regarded as carcinogenic to humans, which is comparable to the European Union's Category 2 for carcinogens healthcouncil.nl.

The American Conference of Governmental Industrial Hygienists (ACGIH) designates methylhydrazine as an A3 carcinogen, which signifies a "Confirmed animal carcinogen with unknown relevance to humans" industrialchemicals.gov.au. Furthermore, The National Institute for Occupational Safety and Health (NIOSH) states that methylhydrazine and its salts can cause cancer and recommends they be handled as human carcinogens in the workplace. nj.govnih.gov

Regulatory Agency Carcinogenicity Classifications for Methylhydrazine

Regulatory Agency Classification Description
U.S. EPA Not Classified The EPA has not formally classified methylhydrazine for carcinogenicity. epa.gov
Health Council of the Netherlands Genotoxic Carcinogen (Comparable to EU Category 2) Considered to be carcinogenic to humans. healthcouncil.nl
ACGIH A3 Confirmed animal carcinogen with unknown relevance to humans. industrialchemicals.gov.au
NIOSH Potential Occupational Carcinogen Recommends handling as a human carcinogen. nj.govnih.gov

The genotoxic effects of methylhydrazine and related compounds are linked to their ability to induce DNA damage and aberrant methylation patterns in vivo. Studies have demonstrated that methylhydrazine is genotoxic in both in vitro and in vivo systems uzh.ch. It has shown mutagenic activity in bacterial tests and the ability to cause chromosome and DNA damage in mammalian cells healthcouncil.nl. The substance is known to form methyl DNA adducts in vivo, which is a critical mechanism for its genotoxicity uzh.ch.

Research on hydrazine derivatives has provided further insight. A study examining sixteen different hydrazine derivatives found that nine, including 1,2-dimethylhydrazine (B38074), induced significant DNA fragmentation in the liver and/or lungs of mice researchgate.net. In a separate study using the hepatocyte primary culture/DNA repair test, methylhydrazine sulfate (B86663) was one of six derivatives that elicited a positive DNA repair response in rat hepatocytes, indicating genotoxic activity nih.gov.

Studies specifically on the related compound 1,2-dimethylhydrazine (DMH) show that it induces DNA single-strand breaks in multiple organs of BALB/c mice, including the liver, lung, kidney, stomach, and colon nih.gov. The liver exhibited the greatest amount of damage, which was found to be dependent on the dose administered nih.gov. This high level of DNA damage in the liver corresponds with a higher degree of DNA methylation nih.gov.

Further investigation into DNA methylation during chronic administration of 1,2-dimethylhydrazine revealed the formation and persistence of O6-methylguanine and 7-methylguanine (B141273) in the DNA of the colon, kidney, and liver nih.gov. While these methylated bases did not accumulate in colon DNA, their concentrations did increase in kidney and liver DNA with repeated administration of the carcinogen nih.gov. This accumulation of aberrant methylated bases is a key factor in the carcinogenic process.

Summary of in vivo DNA Damage and Methylation Findings

Compound Finding Organ(s) Affected Species
Monomethylhydrazine Forms methyl DNA adducts. uzh.ch Not specified Animal studies
Methylhydrazine sulfate Positive DNA repair response. nih.gov Liver Rat
1,2-Dimethylhydrazine Induces DNA single-strand breaks. nih.gov Liver, Lung, Kidney, Stomach, Colon Mouse
1,2-Dimethylhydrazine Formation and accumulation of O6-methylguanine and 7-methylguanine. nih.gov Kidney, Liver Rat

Irritation and Corrosivity (B1173158) Mechanisms

Methylhydrazine is well-documented as a highly corrosive and irritating substance. epa.govnih.gov Contact with the liquid or its vapors can cause severe irritation and chemical burns to the skin, eyes, and mucous membranes of the respiratory tract. nj.govepa.gov The New Jersey Department of Health designates it as a "HIGHLY CORROSIVE CHEMICAL" capable of causing severe skin and eye burns, with the potential for permanent eye damage nj.gov.

The mechanisms underlying its corrosivity are linked to its chemical properties. Methylhydrazine is a strong reducing agent and its solutions are highly alkaline noaa.gov. This alkalinity can disrupt the lipid matrix of the skin and damage proteins, leading to tissue injury. Its reactivity can also lead to direct chemical burns upon contact. While the precise biochemical cascade of irritation is complex, it is initiated by this direct chemical insult to cells and tissues. Exposure to the vapors can irritate the nose, throat, and lungs, potentially leading to more severe respiratory effects like pulmonary edema with higher exposures. nj.govwikipedia.org

Vi. Environmental Fate and Transport of Methylhydrazine Compounds

Atmospheric Degradation Pathways

Once released into the atmosphere, methylhydrazine exists primarily in the vapor phase. nih.gov Its persistence in the air is limited due to rapid degradation through reactions with naturally occurring atmospheric components. cdc.gov

Reaction with Hydroxyl Radicals

A primary pathway for the atmospheric degradation of vapor-phase methylhydrazine is its reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate constant for this reaction has been measured, allowing for the estimation of its atmospheric half-life. nih.govacs.org At a typical atmospheric concentration of hydroxyl radicals, the half-life of methylhydrazine is estimated to be about 6 hours. nih.gov The products of this reaction include ammonia (B1221849) and methyldiazene (B1205664). nih.gov

Kinetic studies have determined the rate constants for the reaction of hydroxyl radicals with methylhydrazine over a range of temperatures. These studies provide crucial data for modeling the atmospheric lifetime of methylhydrazine. acs.orgdtic.mil

Temperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
298 ± 16.5 ± 1.0 x 10⁻¹¹ acs.org
355 ± 15.9 ± 0.9 x 10⁻¹¹ acs.org
424 ± 15.8 ± 0.9 x 10⁻¹¹ acs.org
298-4246.5 ± 1.3 x 10⁻¹¹ acs.org
This table presents the rate constants for the reaction of hydroxyl radicals with methylhydrazine at various temperatures.

Ozonolysis and Products of Oxidation

Ozonolysis, the reaction with ozone (O₃), is another significant degradation pathway for methylhydrazine in the atmosphere. cdc.gov This reaction is relatively fast, with an estimated atmospheric half-life of methylhydrazine due to ozonolysis ranging from 1 to 12 minutes. nih.gov The reaction of hydrazine (B178648) and 1,1-dimethylhydrazine (B165182) with ozone is considered a major fate process for these chemicals in the atmosphere. cdc.gov The process of ozonolysis involves the cleavage of double bonds by ozone to form carbonyl compounds. masterorganicchemistry.comlibretexts.org In the case of more complex molecules, this can lead to the formation of aldehydes or ketones. masterorganicchemistry.comyoutube.com

Aqueous Environmental Transformations

When released into water, methylhydrazine undergoes several transformation processes that influence its persistence and fate in aquatic environments. cdc.gov The rate of degradation is dependent on a variety of site-specific factors. cdc.gov

Factors Influencing Degradation in Water (pH, Oxygen, Metal Ions)

Several factors in the aquatic environment can influence the rate at which methylhydrazine degrades. These include the pH of the water, the concentration of dissolved oxygen, and the presence of metal ions. cdc.govdtic.mil The degradation of hydrazine compounds is generally faster in alkaline solutions. dtic.mil The rate of degradation has been shown to increase in proportion to the concentration of copper (II) ions. dtic.mil Iron (II), iron (III), zinc (II), cobalt (II), and nickel (II) have been shown to have no significant effect on the deoxygenation of water with hydrazine. dtic.mil The influence of dissolved oxygen concentration on the rate of oxidation is not fully clear. dtic.mil

FactorInfluence on Degradation Rate
pH Degradation is generally faster in alkaline solutions (pH 8-9). dtic.mil
Oxygen The effect of dissolved oxygen concentration is not definitively established. dtic.mil
Metal Ions Copper (II) ions significantly accelerate the degradation rate. dtic.mildtic.mil Other metal ions like iron, zinc, cobalt, and nickel have shown little to no effect. dtic.mil
This table summarizes the key factors that influence the degradation of methylhydrazine in water.

Auto-oxidation in Aquatic Systems

Auto-oxidation, a spontaneous oxidation process, contributes to the degradation of methylhydrazine in aquatic systems. dtic.milacs.org This process is catalyzed by the presence of metals and their salts. dtic.mil The major products of the auto-oxidation of 1,1-dimethylhydrazine are formaldehyde (B43269) dimethylhydrazone, nitrogen, and water, with minor products including ammonia, dimethylamine, and dimethylnitrosamine. dtic.mil The rate of auto-oxidation can be accelerated by ultraviolet light. dtic.mil

Microbial Biodegradation and Toxicity to Microorganisms

Microbial biodegradation plays a role in the breakdown of methylhydrazine in the environment. researchgate.net Several species of bacteria, such as Achromobacter sp. and Rhodococcus sp., have been shown to degrade methylhydrazine. researchgate.netresearchgate.net Studies have shown that continuous flow bioreactors can be more efficient than batch cultures for the degradation of wastewater containing methylhydrazine. researchgate.netresearchgate.net For instance, Rhodococcus sp. in a continuous flow system degraded the methylhydrazine content of a wastewater sample from 10 mg/mL to 2.5 mg/mL within 12 days. researchgate.netresearchgate.net

However, hydrazine and its derivatives can also be toxic to various microorganisms, which can inhibit the biodegradation process. osti.gov The toxicity can affect nitrifying bacteria, denitrifying bacteria, and methanogens. osti.gov The presence of other organic compounds can sometimes enhance the biodegradation of methylhydrazine by providing an additional carbon source for the microorganisms. researchgate.net

MicroorganismDegradation CapabilityReference
Achromobacter sp.Effective in degrading methylhydrazine in wastewater. researchgate.netresearchgate.net researchgate.netresearchgate.net
Rhodococcus B30Effective in reducing methylhydrazine in batch cultures and trickle-bed reactors. researchgate.netresearchgate.net researchgate.netresearchgate.net
Rhodococcus J10Utilized for degradation in fixed-film bioreactors. researchgate.netresearchgate.net researchgate.netresearchgate.net
This table lists microorganisms capable of degrading methylhydrazine and the context of their application.

Soil Interactions and Mobility

The behavior of methylhydrazine in the terrestrial environment is largely governed by its interactions with soil components and its subsequent mobility through the soil profile.

The adsorption of methylhydrazine to soil particles is a key process that can retard its movement. Soil minerals, such as iron oxides (e.g., hematite) and clay minerals (e.g., montmorillonite), play a significant role in this process. Research indicates that the interaction of hydrazine compounds with clay minerals is influenced by factors such as the pH of the surrounding solution and the types of exchangeable metal cations present on the clay surfaces. dtic.mil While specific quantitative data on the adsorption of methylhydrazine dihydrochloride (B599025) onto hematite (B75146) and montmorillonite (B579905) is limited in publicly available literature, the chemical nature of methylhydrazine—a weak base that can exist as a cation in moist soils—suggests that it would be attracted to the negatively charged surfaces of these minerals. nih.gov Cationic forms of compounds generally exhibit stronger adsorption to soil colloids compared to their neutral counterparts. nih.gov

Studies on other organic compounds with similar functional groups can provide insights. For instance, the adsorption of various organic molecules on montmorillonite is known to be influenced by the negative charge density and location on the mineral's layers. taylorfrancis.com Uncharged polar organic molecules often compete with water for adsorption sites around inorganic counterions. taylorfrancis.com Given that methylhydrazine is a polar molecule, similar competitive adsorption processes are likely to occur.

The interaction with iron oxides like hematite is also expected. The surface of hematite can possess both positive and negative charges depending on the pH, influencing the electrostatic attraction or repulsion of charged molecules like the methylhydrazinium ion.

The persistence of a chemical in the soil is often described by its half-life, the time it takes for half of the initial amount to degrade. For methylhydrazine, its persistence can be variable, with reports suggesting a general persistence of hours to days. nih.gov However, specific half-life values are highly dependent on environmental conditions.

The potential for a chemical to leach through the soil and into groundwater is related to its mobility. An estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) value of 18 for methylhydrazine suggests a very high mobility potential in soil. nih.gov This low Koc value indicates a weak tendency to adsorb to soil organic matter, allowing the compound to move more freely with percolating water. The combination of high mobility and a variable, but potentially short, persistence suggests that under certain conditions, there is a risk of methylhydrazine leaching into groundwater.

Below is a table summarizing the estimated environmental fate parameters for methylhydrazine:

ParameterValue/DescriptionImplicationSource(s)
Estimated Koc 18Very high mobility in soil nih.gov
Persistence Hours to daysVariable, dependent on conditions nih.gov
Degradation Primarily microbialInfluenced by soil biota osti.govosti.gov

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the process by which organisms absorb a substance from their environment at a rate faster than they can eliminate it. This can lead to the concentration of the substance in the organism's tissues. For methylhydrazine, the potential for bioaccumulation in aquatic organisms is considered to be low.

An estimated bioconcentration factor (BCF) of 3 has been reported. osti.gov The BCF is a measure of the extent of chemical accumulation in an organism from the water. A BCF value of less than 1,000 generally indicates a low potential for bioaccumulation.

While direct and extensive studies on the bioaccumulation of methylhydrazine dihydrochloride in various ecological systems are not widely available, the available data suggests that it is unlikely to significantly accumulate in the food chain.

The following table provides an overview of the bioaccumulation potential of methylhydrazine:

ParameterValueIndicationSource(s)
Estimated BCF 3Low bioaccumulation potential osti.gov

Vii. Applications and Research Frontiers of Methylhydrazine Dihydrochloride

Precursor in Pharmaceutical and Agrochemical Synthesis

While direct synthesis pathways for many commercial drugs and pesticides starting from methylhydrazine dihydrochloride (B599025) are not always explicitly detailed in publicly available literature, its role as a precursor to methylhydrazine is a critical link in the production of numerous bioactive molecules. nih.gov Hydrazine (B178648) and its derivatives are fundamental to the synthesis of a wide array of pharmaceuticals and agrochemicals, often involving the construction of heterocyclic rings like pyrazoles and pyridazines. wikipedia.org

For instance, the general class of triazole antifungals, which includes the widely used drug fluconazole, relies on triazole ring structures. wikipedia.orgnih.gov The synthesis of such compounds often involves reagents that can be derived from hydrazine precursors. researchgate.netmdpi.comnih.gov Similarly, various herbicides and fungicides, such as metribuzin (B1676530) and metamitron, are based on triazine and pyridazinone structures, respectively, the synthesis of which can involve hydrazine derivatives. wikipedia.orgnih.gov The initial step in many of these syntheses is the generation of the free base, methylhydrazine, from its more stable dihydrochloride salt.

A patented process highlights the industrial relevance of methylhydrazine dihydrochloride, where it is used as a catalyst in the reaction of hydrazine monohydrochloride with methanol (B129727) to produce monomethylhydrazine (MMH), a key intermediate for various applications, including agrochemicals. nih.gov

Reagent and Building Block in Advanced Organic Synthesis

In the realm of advanced organic synthesis, this compound serves as a valuable reagent and a versatile building block, primarily after its conversion to methylhydrazine. Hydrazines are well-established nucleophiles and are instrumental in the construction of complex molecular architectures, particularly heterocyclic compounds. wikipedia.org

The reaction of methylhydrazine with dicarbonyl compounds or their equivalents is a classic and widely used method for the synthesis of substituted pyrazoles, a common motif in medicinal chemistry. nih.govmdpi.commdpi.com Similarly, it can be employed in the synthesis of pyridazines and triazoles through reactions with appropriate precursors. mdpi.comorganic-chemistry.orggoogle.comorganic-chemistry.orgwikipedia.org For example, the reaction of methylhydrazine with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazoline derivatives, which can be further oxidized to pyrazoles.

A notable application is in the synthesis of pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones, where 3-methyl-6-(1-methylhydrazinyl)uracil, derived from methylhydrazine, is reacted with glyoxals. nih.gov This highlights the utility of the methylhydrazine moiety in constructing fused heterocyclic systems with potential biological activity.

The following table summarizes some of the key heterocyclic systems that can be synthesized using methylhydrazine, often generated from its dihydrochloride salt.

Heterocyclic SystemGeneral PrecursorsSignificance
Pyrazoles 1,3-Diketones, α,β-unsaturated carbonylsCore structure in many pharmaceuticals and agrochemicals
Pyridazines 1,4-Dicarbonyl compounds, γ-keto acidsFound in various drugs and herbicides
Triazoles Compounds with activated N=N or C=N bondsImportant class of antifungal agents and other bioactive molecules
Pyrimido[4,5-c]pyridazines Substituted uracils and glyoxalsFused heterocyclic systems with potential biological activities

Research in Materials Science and Engineering

The unique chemical properties of this compound and its derivatives have also led to their exploration in the field of materials science and engineering, particularly in polymer chemistry and catalysis.

While direct use of this compound as a monomer in large-scale polymer production is not widespread, its derivatives, particularly dihydrazides, are recognized as effective curing agents for epoxy resins and as chain extenders in polyurethanes. google.comgoogle.commdpi.comac-catalysts.comthreebond.co.jp Curing agents are crucial for cross-linking polymer chains to form a rigid, thermoset material. Chain extenders are used to increase the molecular weight of polymers, thereby enhancing their mechanical properties. mdpi.comorganic-chemistry.orgthieme-connect.de

The fundamental reaction in these applications is the reaction of the hydrazine's amine groups with functional groups on the polymer precursors, such as epoxide rings in epoxy resins or isocyanate groups in polyurethanes. ac-catalysts.com Research into polycondensation reactions, a key process in the formation of many polymers, has explored the use of various dicarboxylic acids and diols, and in some cases, hydrazine derivatives can play a role in these polymerization processes. nasa.govnih.govrsc.org For instance, a study on the synthesis of polymers from 4-chlorophenylhydrazine (B93024) hydrochloride demonstrates the potential for hydrazine derivatives to be incorporated into polymer backbones. google.com

The field of catalysis has seen growing interest in materials derived from hydrazine compounds. Research has shown that the electrochemical oxidation of methylhydrazine at a platinum electrode proceeds via a four-electron reaction to produce nitrogen and methanol, indicating its potential role in electrocatalysis. nih.gov

More recently, research has focused on the use of hydrazine derivatives in the synthesis of advanced catalytic materials such as metal-organic frameworks (MOFs). researchgate.netnih.gov MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. Hydrazine hydrate (B1144303) has been used as a reducing agent in the synthesis of mixed-valence copper-based MOFs, which have shown excellent catalytic capability. nih.gov While direct use of this compound in this specific context is not yet widely reported, the principle suggests a potential avenue for future research. The development of catalysts derived from hydrotalcite-like materials also represents an area where nitrogen-containing compounds can play a role in tailoring the catalytic properties. mdpi.comresearchgate.net

Historical and Current Uses in Propellants and Fuels (Academic Perspective Only)

From an academic standpoint, methylhydrazine (MMH), often produced from its more stable salt form, this compound, has a significant history as a high-energy fuel, particularly as a rocket propellant. nih.gov Its hypergolic nature, meaning it ignites spontaneously upon contact with a suitable oxidizer like nitrogen tetroxide, makes it highly valuable for rocket engines that require reliable and rapid ignition. nasa.govresearchgate.netresearchgate.net

Academic research into the combustion and decomposition of methylhydrazines has been ongoing for decades. Studies on the thermal and catalytic decomposition of methylhydrazine have elucidated the complex chemical reactions that occur at high temperatures, identifying the primary products as hydrogen cyanide, nitrogen, and ammonia (B1221849) in thermal degradation, and nitrogen and hydrogen in catalytic decomposition over catalysts like Shell 405. mdpi.comnih.gov

The ignition delay of hypergolic propellants is a critical parameter, and extensive research has been conducted to understand the factors influencing the ignition of MMH with various oxidizers. researchgate.netresearchgate.netnih.gov These studies often involve sophisticated techniques to measure the very short timescales of these reactions and to identify the intermediate chemical species formed during combustion. While much of the applied research in this area is conducted within government and private aerospace sectors, academic research provides the fundamental understanding of the chemical kinetics and reaction mechanisms that underpin the performance of these high-energy fuels. The use of this compound as a stable precursor for generating MMH for such research is an important practical consideration. nih.gov

Q & A

Q. What are the standard analytical methods to confirm the purity of methylhydrazine dihydrochloride in synthetic preparations?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are primary methods. For HPLC, use a C18 column with 0.1 M HCl as the mobile phase to separate impurities, referencing retention times against certified standards . NMR (¹H and ¹³C) in D₂O can confirm structural integrity by comparing peak integrals to expected proton ratios. Gas chromatography (GC) with phosphomolybdic acid derivatization is also effective for quantifying trace hydrazine derivatives .

Q. How can researchers accurately prepare molar solutions of this compound for kinetic studies?

Calculate molarity using the formula:

n=m×ρMn = \frac{m \times \rho}{M}

where mm is mass (g), ρ\rho is density (g/cm³), and MM is molar mass (199.08 g/mol). For example, 0.88 g/cm³ density yields ~19.13 mol/L for methylhydrazine (adjust for dihydrochloride salt stoichiometry). Use 0.1 M HCl as a solvent to prevent decomposition . Validate concentrations via UV-Vis spectroscopy at 260 nm (ε = 1.2 × 10³ L/mol·cm) .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Use fume hoods for handling due to volatility and potential release of hydrazine vapors. Regularly test decomposition byproducts (e.g., NH₃, CH₃NH₂) via GC-MS. Include 0.1% EDTA in solutions to chelate metal ions that catalyze degradation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental ionization potentials (IPs) of methylhydrazine derivatives?

Discrepancies in vertical IPs (e.g., 8.4–9.34 eV for methylhydrazine) arise from experimental limitations in energy resolution. Use equation-of-motion coupled cluster (EOM-CCSD) theory to calculate vertical IPs, benchmarking against NIST data. Cross-validate with density functional theory (DFT) using QTP functionals to account for electron correlation effects .

Q. What experimental designs minimize this compound decomposition during catalytic reactions?

Avoid polar aprotic solvents (e.g., DMF) and transition-metal catalysts that promote N–N bond cleavage. Opt for dichloromethane or ethanol with ruthenium complexes (e.g., [Ru(PyP)₂]) to stabilize η¹-binding modes. Monitor reaction progress in situ via Raman spectroscopy for real-time detection of degradation intermediates .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous systems?

Conduct accelerated stability studies at pH 1–12 (0.1 M buffers) and 25–60°C. Use LC-MS to quantify degradation products (e.g., hydrazine, methylamine). Data show maximal stability at pH 3–5 (t₁/₂ > 30 days at 25°C). In polar solvents (e.g., water), degradation follows first-order kinetics with k=1.2×104h1k = 1.2 \times 10^{-4} \, \text{h}^{-1} .

Q. What strategies validate the role of this compound in forming coordination complexes with transition metals?

Synthesize Ru(II) complexes via reaction with [Ru(μ-Cl)(PyP)₂]₂ precursors in CH₂Cl₂. Confirm η¹-binding (terminal NH₂ group) via ¹⁵N NMR at natural abundance. Compare solid-state (X-ray crystallography) and solution (2D NOESY) structures to identify binding mode transitions .

Methodological Notes

  • Contradiction Analysis : For conflicting data (e.g., IPs, decomposition rates), apply multi-technique validation (experimental + computational) and report confidence intervals .
  • Purity Thresholds : Ensure ≥95% purity via elemental analysis (C, H, N ± 0.3%) and HPLC area normalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.